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Compound of Interest

Compound Name: C18H12N6O2S

Cat. No.: B12629578 Get Quote

Spectroscopic Analysis of C18H12N6O2S: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the

organic compound with the molecular formula C18H12N6O2S. Due to the absence of publicly

available experimental data for this specific molecule, this document presents a theoretical

analysis based on a plausible chemical structure. The predicted data serves as a reference for

researchers encountering this or structurally similar molecules in their work.

Proposed Molecular Structure
For the purpose of this guide, we propose the following structure for C18H12N6O2S: 5-(4-

aminophenyl)-3-((4-nitrophenyl)amino)-1,2,4-thiadiazole. This structure is consistent with the

molecular formula and contains a variety of functional groups that lend themselves to

spectroscopic characterization.

Structure:

Spectroscopic Data
The following tables summarize the predicted quantitative data for the NMR, FT-IR, and UV-Vis

spectroscopic analysis of the proposed structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.85 s 1H
N-H (thiadiazole

amine)

8.15 d 2H Ar-H (ortho to NO₂)

7.90 d 2H
Ar-H (ortho to

thiadiazole)

7.75 d 2H Ar-H (meta to NO₂)

6.70 d 2H
Ar-H (meta to

thiadiazole)

5.50 s 2H NH₂ (amino group)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

170.1 C=N (thiadiazole)

155.2 C-S (thiadiazole)

150.5 C-NH₂

145.8 C-NO₂

142.3 Quaternary Ar-C

129.7 Ar-C

125.4 Ar-C

121.9 Quaternary Ar-C

118.6 Ar-C

114.2 Ar-C

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (amine and NH₂)

3100 - 3000 Medium Aromatic C-H stretch

1620 Strong N-H bend (amine)

1595, 1480 Medium-Strong Aromatic C=C stretch

1540 Strong N-O asymmetric stretch (NO₂)

1340 Strong N-O symmetric stretch (NO₂)

1250 Medium C-N stretch

830 Strong C-S stretch

750 Strong
Aromatic C-H out-of-plane

bend

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Data (in Ethanol)

λmax (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Transition

~280 ~15,000 π → π* (aromatic systems)

~350 ~25,000
π → π* (extended conjugation

with nitro group)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound C18H12N6O2S in approximately

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

Accumulate 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a 45-degree pulse width and a relaxation delay of 5 seconds.

Accumulate 1024 scans.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

window function (e.g., exponential multiplication) and perform a Fourier transform. Phase

and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual

solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1

mg of the compound with 100 mg of dry KBr powder. Grind the mixture thoroughly and press

it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum and converting to absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of the compound in ethanol at a concentration

of 1 mg/mL. From this stock solution, prepare a dilute solution with a concentration of

approximately 10 µg/mL.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent (ethanol) to be used as a blank.

Fill a second quartz cuvette with the sample solution.

Scan the sample from 200 to 800 nm.

Data Processing: The instrument software will automatically subtract the blank spectrum

from the sample spectrum to provide the absorbance spectrum of the compound. Identify the

wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

C18H12N6O2S.
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Caption: Workflow for the spectroscopic analysis of C18H12N6O2S.

To cite this document: BenchChem. [spectroscopic analysis of C18H12N6O2S (NMR, FT-IR,
UV-Vis)]. BenchChem, [2025]. [Online PDF]. Available at:
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12629578?utm_src=pdf-body-img
https://www.benchchem.com/product/b12629578?utm_src=pdf-body
https://www.benchchem.com/product/b12629578#spectroscopic-analysis-of-c18h12n6o2s-nmr-ft-ir-uv-vis
https://www.benchchem.com/product/b12629578#spectroscopic-analysis-of-c18h12n6o2s-nmr-ft-ir-uv-vis
https://www.benchchem.com/product/b12629578#spectroscopic-analysis-of-c18h12n6o2s-nmr-ft-ir-uv-vis
https://www.benchchem.com/product/b12629578#spectroscopic-analysis-of-c18h12n6o2s-nmr-ft-ir-uv-vis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12629578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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